molecular formula C7H3FLiNO2S2 B2765271 Lithium(1+) ion 7-fluoro-1,3-benzothiazole-2-sulfinate CAS No. 2172228-62-3

Lithium(1+) ion 7-fluoro-1,3-benzothiazole-2-sulfinate

Cat. No.: B2765271
CAS No.: 2172228-62-3
M. Wt: 223.16
InChI Key: FUPNEGAAKYPVAT-UHFFFAOYSA-M
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Description

Lithium(1+) ion 7-fluoro-1,3-benzothiazole-2-sulfinate is a chemical compound with the molecular formula C7H3FNO2S2Li. It is known for its unique structural properties, which include a benzothiazole ring substituted with a fluorine atom and a sulfinate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 7-fluoro-1,3-benzothiazole-2-sulfinate typically involves the reaction of 7-fluoro-1,3-benzothiazole with a suitable sulfinate precursor in the presence of lithium ions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 7-fluoro-1,3-benzothiazole-2-sulfinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonate and thiol derivatives, which have their own unique properties and applications in various fields .

Scientific Research Applications

Lithium(1+) ion 7-fluoro-1,3-benzothiazole-2-sulfinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 7-fluoro-1,3-benzothiazole-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The sulfinate group plays a crucial role in these interactions, contributing to the compound’s overall biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

  • Lithium;7-chloro-1,3-benzothiazole-2-sulfinate
  • Lithium;7-bromo-1,3-benzothiazole-2-sulfinate
  • Lithium;7-iodo-1,3-benzothiazole-2-sulfinate

Uniqueness

Lithium(1+) ion 7-fluoro-1,3-benzothiazole-2-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it different from its halogenated counterparts and can lead to different reactivity and applications .

Properties

IUPAC Name

lithium;7-fluoro-1,3-benzothiazole-2-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2S2.Li/c8-4-2-1-3-5-6(4)12-7(9-5)13(10)11;/h1-3H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPNEGAAKYPVAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=C(C(=C1)F)SC(=N2)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FLiNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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